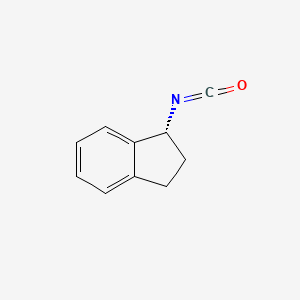

(R)-(-)-1-Indanyl isocyanate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-isocyanato-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c12-7-11-10-6-5-8-3-1-2-4-9(8)10/h1-4,10H,5-6H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUEHOPNFOYAYTA-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2[C@@H]1N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426974 | |

| Record name | (R)-(-)-1-Indanyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745783-80-6 | |

| Record name | (R)-(-)-1-Indanyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Role of Chirality in Modern Science

<An In-depth Technical Guide to (R)-(-)-1-Indanyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

In the realm of molecular science, chirality—the property of a molecule being non-superimposable on its mirror image—is a fundamental concept with profound implications, particularly in pharmacology and drug development.[1] Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different biological activities. One enantiomer may provide a desired therapeutic effect, while the other could be inactive or even toxic.[1] This reality has led regulatory bodies to increasingly mandate the study and marketing of single-enantiomer drugs, driving the need for robust analytical techniques to separate and quantify enantiomers.[1][2]

This compound, CAS number 745783-80-6, is a specialized chiral derivatizing agent (CDA) designed for this purpose.[3][4] It serves as a critical tool for scientists to convert a mixture of enantiomers, which are often indistinguishable by common analytical methods like HPLC or NMR, into a mixture of diastereomers.[4] These resulting diastereomers possess distinct physical properties, allowing for their separation and quantification, thereby enabling the determination of the enantiomeric purity of the original sample.[4][5] This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its practical application in chiral analysis.

Physicochemical and Spectroscopic Properties

This compound is a molecule valued for its specific stereochemistry and reactive isocyanate group. Understanding its core properties is essential for its effective use and storage.

Table 1: Core Properties of this compound

| Property | Value | Source |

| CAS Number | 745783-80-6 | [3][6] |

| Molecular Formula | C₁₀H₉NO | [3][] |

| Molecular Weight | 159.18 g/mol | [3] |

| IUPAC Name | (1R)-1-isocyanato-2,3-dihydro-1H-indene | [][8] |

| Appearance | Not specified (typically a liquid or low-melting solid) | |

| Purity | ≥ 95% (typical) | [] |

Spectroscopic Data for Structural Confirmation:

Spectroscopic analysis is crucial for verifying the identity and purity of the reagent before use. The isocyanate group (-N=C=O) has a characteristic strong absorbance in the infrared spectrum.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -NCO group, which typically appears in the region of 2250-2275 cm⁻¹.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton on the chiral carbon (the methine proton) would appear as a distinct signal, with its chemical shift and multiplicity determined by the adjacent protons on the indane ring. Aromatic protons on the benzene ring would appear in the typical downfield region.

-

¹³C NMR: The carbon of the isocyanate group is highly deshielded and would appear at a characteristic downfield chemical shift, typically in the range of 120-140 ppm.[10]

-

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the compound's molecular weight (159.18) would be expected. Fragmentation patterns would be consistent with the indanyl structure.

The Principle of Chiral Derivatization

The primary application of this compound is the enantiomeric resolution of racemic mixtures, particularly those containing primary and secondary amines or alcohols.[11][12] The process hinges on a straightforward chemical reaction that converts a pair of enantiomers into a pair of diastereomers.[5]

Mechanism of Action:

The highly electrophilic carbon atom of the isocyanate group (-N=C=O) readily reacts with nucleophilic groups such as the lone pair of electrons on the nitrogen of an amine or the oxygen of an alcohol. This reaction forms a stable covalent bond, resulting in a urea (from an amine) or a carbamate (from an alcohol) derivative.

When the enantiomerically pure this compound reacts with a racemic mixture of a chiral amine (containing both R- and S-enantiomers), two different diastereomers are formed:

-

(R)-Indanyl + (R)-Amine → (R,R)-Diastereomeric Urea

-

(R)-Indanyl + (S)-Amine → (R,S)-Diastereomeric Urea

These newly formed (R,R) and (R,S) diastereomers have different physical and chemical properties, including different boiling points, melting points, solubilities, and, most importantly for analytical purposes, different interactions with chromatographic stationary phases.[5] This difference allows them to be separated and quantified using standard chromatographic techniques like HPLC or GC.[11][12]

Caption: Mechanism of diastereomer formation.

Experimental Protocol: Derivatization and Analysis

This section provides a generalized, field-proven protocol for the derivatization of a chiral primary amine with this compound, followed by HPLC analysis.

3.1. Materials and Reagents

-

This compound (CDA)

-

Racemic amine sample (analyte)

-

Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane, or THF)

-

Tertiary amine base (e.g., triethylamine or diisopropylethylamine, optional, to scavenge any acidic impurities)

-

HPLC system with a UV or MS detector

-

Achiral HPLC column (e.g., C18 reversed-phase)

-

Mobile phase solvents (e.g., HPLC-grade acetonitrile and water)

3.2. Step-by-Step Derivatization Protocol

The key to a successful derivatization is to ensure the reaction goes to completion to avoid kinetic resolution, where one enantiomer reacts faster than the other, leading to inaccurate results.[4]

-

Preparation of Analyte Solution: Accurately weigh a small amount of the racemic amine and dissolve it in the anhydrous aprotic solvent to a known concentration (e.g., 1 mg/mL).

-

Preparation of CDA Solution: Prepare a solution of this compound in the same solvent. A slight molar excess (e.g., 1.1 to 1.5 equivalents) relative to the analyte is recommended to drive the reaction to completion.

-

Reaction: In a clean, dry vial, combine a precise volume of the analyte solution with the CDA solution. If using a tertiary amine base, it can be added at this stage.

-

Incubation: Cap the vial tightly and allow the reaction to proceed. The reaction is often rapid at room temperature, but gentle heating (e.g., 50-60 °C for 30-60 minutes) may be employed to ensure complete conversion.[13] Reaction progress can be monitored by TLC or a preliminary HPLC injection.

-

Quenching (Optional): If necessary, a small amount of a primary amine (e.g., butylamine) or methanol can be added to quench any excess isocyanate reagent.

-

Sample Preparation for HPLC: Dilute the final reaction mixture with the mobile phase to an appropriate concentration for HPLC analysis.

3.3. HPLC Analysis Workflow

Once the diastereomers are formed, they can be separated on a standard (achiral) column.

Caption: HPLC workflow for analyzing diastereomers.

-

Column: A standard reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically effective.

-

Mobile Phase: A gradient of acetonitrile and water is common. The exact gradient profile must be optimized to achieve baseline separation of the two diastereomer peaks.

-

Detection: UV detection is suitable if the analyte or the indanyl group has a chromophore. Mass spectrometry (MS) provides greater sensitivity and specificity.

-

Quantification: The enantiomeric excess (% ee) is calculated from the integrated areas of the two diastereomeric peaks (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100

Safety, Handling, and Storage

Isocyanates as a chemical class require careful handling due to their reactivity and potential health effects.[14][15]

Table 2: Safety and Handling Information

| Aspect | Precaution |

| Hazards | Isocyanates are potent respiratory and skin sensitizers.[15][16] Inhalation may cause allergic or asthmatic symptoms.[16] Causes skin and serious eye irritation.[16][17] Harmful if inhaled or in contact with skin.[14] |

| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood.[14][15] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14][17] Avoid breathing vapors or mists.[14] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[17] Isocyanates are moisture-sensitive; reaction with water produces an unstable carbamic acid which decomposes to an amine and carbon dioxide gas, which can cause pressure buildup in sealed containers.[14] |

| Disposal | Dispose of contents and container in accordance with local, state, and federal regulations.[15][17] |

Conclusion

This compound is a highly effective chiral derivatizing agent that provides a reliable and accessible method for the determination of enantiomeric purity. By converting enantiomers into separable diastereomers, it allows researchers to leverage standard achiral chromatography for crucial stereochemical analysis. Its application is vital in pharmaceutical development, quality control, and stereoselective synthesis, where precise knowledge of enantiomeric composition is non-negotiable. Proper understanding of the derivatization chemistry, adherence to validated protocols, and strict observation of safety measures will ensure its successful and safe implementation in the laboratory.

References

-

Chiral resolution - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Retrieved January 21, 2026, from [Link]

-

Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. (1985). ACS Publications. Retrieved January 21, 2026, from [Link]

-

Synthesis and liquid chromatographic evaluation of some chiral derivatizing agents for resolution of amine enantiomers. (1988). ACS Publications. Retrieved January 21, 2026, from [Link]

-

Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral isocyanates. (2021). RSC Publishing. Retrieved January 21, 2026, from [Link]

-

This compound (C10H9NO). (n.d.). PubChemLite. Retrieved January 21, 2026, from [Link]

-

Safety Data Sheet - Novol. (n.d.). Novol. Retrieved January 21, 2026, from [Link]

-

SAFETY DATA SHEET - MONDUR 1566. (n.d.). Covestro Solution Center. Retrieved January 21, 2026, from [Link]

-

Chemical derivatization processes applied to amine determination in samples of different matrix composition. (2015). CORE. Retrieved January 21, 2026, from [Link]

-

Chiral derivatizing agent - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

-

Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. (2004). EPA. Retrieved January 21, 2026, from [Link]

-

Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). Semantic Scholar. Retrieved January 21, 2026, from [Link]

- Isocyanate derivatizing agent and methods of production and use. (1999). Google Patents.

-

Chiral Separation Techniques. (n.d.). Chemist Library. Retrieved January 21, 2026, from [Link]

-

Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air and comparison of its performance with that of several established reagents. (1996). PubMed. Retrieved January 21, 2026, from [Link]

-

Strategies for chiral separation: from racemate to enantiomer. (2023). RSC Publishing. Retrieved January 21, 2026, from [Link]

-

RAPID METHOD FOR ISOCYANATE PREPOLYMER EXAMINATION. (n.d.). Retrieved January 21, 2026, from [Link]

-

CHIRAL SEPARATIONS INTRODUCTION. (n.d.). VTechWorks. Retrieved January 21, 2026, from [Link]

-

1-phenylethyl isocyanate is a powerful reagent for the chiral analysis of secondary alcohols and hydroxy fatty acids with remote stereogenic centres. (2007). PubMed. Retrieved January 21, 2026, from [Link]

-

One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. (2013). Beilstein Journals. Retrieved January 21, 2026, from [Link]

-

How To Get Isocyanate? (2023). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

IR Spectroscopy Method for Determining The Reactivity of Isocyanate Groups in Isophorone Diisocyanate Reactions. (2015). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Analysis of Isocyanates Using the ASSET™ EZ4-NCO Dry Sampler. (n.d.). The Analytical Scientist. Retrieved January 21, 2026, from [Link]

- Isocyanates from oxalyl chloride and amines. (1987). Google Patents.

-

Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of C-H Bonds with Isocyanates. (2011). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Mid-IR spectrum of isocyanate reaction mixture from 2200 to 2400 cm-1... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Homochiral activated isocyanates as chiral derivatizing agents. (1996). ResearchGate. Retrieved January 21, 2026, from [Link]

-

(R)-(+)-1-Phenylethyl isocyanate. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Synthesis of a Novel Chiral Stationary Phase by (R)-1,1′-Binaphthol and the Study on Mechanism of Chiral Recognition. (2018). MDPI. Retrieved January 21, 2026, from [Link]

-

An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). National Institutes of Health. Retrieved January 21, 2026, from [Link]

Sources

- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 2. chemistlibrary.wordpress.com [chemistlibrary.wordpress.com]

- 3. scbt.com [scbt.com]

- 4. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. This compound | 745783-80-6 [chemicalbook.com]

- 8. PubChemLite - this compound (C10H9NO) [pubchemlite.lcsb.uni.lu]

- 9. researchgate.net [researchgate.net]

- 10. Phenyl isocyanate(103-71-9) 13C NMR spectrum [chemicalbook.com]

- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 12. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]

- 14. media.novol.com [media.novol.com]

- 15. solutions.covestro.com [solutions.covestro.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of (R)-(-)-1-Indanyl Isocyanate

Abstract

(R)-(-)-1-Indanyl isocyanate is a crucial chiral derivatizing agent extensively utilized in analytical and synthetic chemistry for the resolution of enantiomers and the creation of stereochemically defined molecules. Its ability to react with chiral alcohols, amines, and other nucleophiles to form stable diastereomeric derivatives makes it an invaluable tool for determining enantiomeric purity via chromatographic or spectroscopic methods. This guide provides a comprehensive overview of the principal synthetic routes to this compound, focusing on the Curtius rearrangement of (R)-(-)-indan-1-carboxylic acid and the phosgenation of (R)-(-)-1-aminoindan. We delve into the mechanistic underpinnings, procedural details, safety protocols, and analytical characterization, offering researchers a robust framework for its successful laboratory-scale preparation.

Introduction: The Significance of this compound

In the landscape of pharmaceutical development and asymmetric synthesis, the ability to accurately quantify the enantiomeric composition of a chiral substance is paramount. Enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. This compound serves as a powerful tool in this domain. When reacted with a racemic or scalemic mixture of a chiral analyte (e.g., an alcohol or amine), it forms a mixture of diastereomers. Unlike enantiomers, diastereomers possess different physical properties and can be readily separated and quantified using standard achiral chromatographic techniques like HPLC or analyzed by NMR spectroscopy.[1][2] This conversion allows for the precise determination of enantiomeric excess (e.e.) and optical purity.

Beyond its analytical applications, this isocyanate is a valuable chiral building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals, where the introduction of a specific stereocenter is critical for biological activity.

Strategic Approaches to Synthesis

The synthesis of this compound primarily follows two well-established pathways, each with distinct advantages and challenges related to safety, reagent availability, and operational complexity.

-

The Curtius Rearrangement: A phosgene-free method starting from the corresponding carboxylic acid, (R)-(-)-indan-1-carboxylic acid. This route is often favored for its milder conditions and avoidance of highly toxic phosgene.[3][4][5]

-

Phosgenation: A direct approach involving the reaction of (R)-(-)-1-aminoindan with phosgene or a phosgene equivalent like diphosgene or triphosgene.[6][7][8][9] This method can be highly efficient but requires stringent safety protocols due to the extreme toxicity of the reagents.

This guide will detail both methodologies, emphasizing the underlying chemical principles that govern their success.

Method 1: The Curtius Rearrangement Pathway

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide into an isocyanate with the loss of nitrogen gas.[5][10][11] A key advantage of this reaction is that the migration of the alkyl or aryl group occurs with complete retention of its stereochemical configuration, making it ideal for the synthesis of chiral isocyanates.[3][5][10]

The overall transformation proceeds from the readily available (R)-(-)-indan-1-carboxylic acid.

Caption: General workflow for the Curtius rearrangement synthesis.

Mechanistic Insight: A Concerted, Stereoretentive Process

The conversion of the acyl azide to the isocyanate is a concerted process.[5] Upon heating, the acyl azide undergoes a rearrangement where the indanyl group migrates from the carbonyl carbon to the adjacent nitrogen atom simultaneously with the expulsion of dinitrogen gas. This concerted mechanism avoids the formation of a discrete, high-energy nitrene intermediate and is responsible for the observed retention of stereochemistry at the migrating carbon.[5]

Caption: Concerted mechanism of the Curtius rearrangement.

Experimental Protocol: Modified Yamada-Curtius Rearrangement

A highly reliable and convenient variant of the Curtius rearrangement utilizes diphenylphosphoryl azide (DPPA).[12][13][14] This reagent allows for a one-pot conversion of a carboxylic acid directly to the isocyanate, bypassing the need to isolate the potentially explosive acyl azide intermediate.[12][13][15]

Reagents and Materials:

-

(R)-(-)-Indan-1-carboxylic acid

-

Diphenylphosphoryl azide (DPPA)[13]

-

Triethylamine (TEA) or 1,8-Bis(dimethylamino)naphthalene (Proton-Sponge®)[12]

-

Anhydrous toluene or benzene

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Step-by-Step Procedure:

-

Reaction Setup: Under an inert atmosphere (N₂ or Ar), add (R)-(-)-indan-1-carboxylic acid (1.0 equiv) to a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel.

-

Solvent Addition: Add anhydrous toluene to dissolve the carboxylic acid (approx. 0.2-0.5 M concentration).

-

Base Addition: Add triethylamine (1.1 equiv) to the solution and stir for 10 minutes at room temperature. The causality here is the formation of the carboxylate salt, which is more nucleophilic and readily reacts with DPPA.

-

DPPA Addition: Slowly add DPPA (1.1 equiv) dropwise via the dropping funnel. A slight exotherm may be observed. The reaction mixture is stirred at room temperature for 1-2 hours. During this stage, the mixed anhydride intermediate is formed, which then converts to the acyl azide.

-

Rearrangement: Slowly heat the reaction mixture to reflux (approx. 80-110°C, depending on the solvent). The evolution of nitrogen gas should be observed. The reflux is maintained for 2-4 hours until gas evolution ceases. This step drives the concerted rearrangement to the isocyanate.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

The solvent can be removed under reduced pressure to yield the crude isocyanate.

-

Crucial Step: The product is best purified by vacuum distillation (Kugelrohr apparatus is ideal) to separate it from non-volatile byproducts like diphenyl phosphate.[16]

-

Self-Validation: Reaction progress can be monitored by IR spectroscopy. The disappearance of the broad carboxylic acid O-H stretch and the appearance of the strong, sharp isocyanate (-N=C=O) peak around 2250-2270 cm⁻¹ confirms the conversion.[17][18]

Method 2: The Phosgenation Pathway

This route offers a more direct conversion from the corresponding primary amine, (R)-(-)-1-aminoindan. While efficient, it necessitates the use of phosgene or its safer-to-handle liquid equivalents, diphosgene (trichloromethyl chloroformate) or solid triphosgene (bis(trichloromethyl) carbonate).[8][16][17] Triphosgene is often preferred in laboratory settings as it is a stable solid that generates phosgene in situ.

Caption: Direct conversion of (R)-1-aminoindan via phosgenation.

Experimental Protocol: Using Triphosgene

Extreme Caution is Required: This procedure must be performed in a well-ventilated chemical fume hood by trained personnel. All glassware should be decontaminated with an ammonia solution after use to neutralize any residual phosgene.

Reagents and Materials:

-

(R)-(-)-1-aminoindan

-

Triphosgene[16]

-

A non-nucleophilic base (e.g., triethylamine or aqueous sodium bicarbonate)[16]

-

Anhydrous dichloromethane (DCM) or toluene

-

Inert atmosphere setup

Step-by-Step Procedure:

-

Triphosgene Solution: In a fume hood, dissolve triphosgene (0.4 equiv, as 1 mole of triphosgene generates 3 moles of phosgene) in anhydrous DCM in a three-necked flask under an inert atmosphere. Cool the solution to 0°C in an ice bath.

-

Amine Addition: In a separate flask, dissolve (R)-(-)-1-aminoindan (1.0 equiv) and triethylamine (2.2 equiv) in anhydrous DCM.

-

Reaction: Add the amine solution dropwise to the cold triphosgene solution with vigorous stirring. The causality for the base is to neutralize the HCl generated during the reaction, which would otherwise form the unreactive ammonium salt of the starting amine.[7]

-

Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-3 hours.

-

Work-up and Purification:

-

Filter the reaction mixture to remove triethylamine hydrochloride salt.

-

Wash the filtrate with dilute HCl (to remove excess amine) and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by vacuum distillation as described for Method 1.

-

Self-Validation: The reaction can be monitored by TLC to observe the consumption of the starting amine. IR spectroscopy is again definitive for confirming the formation of the isocyanate product.[17]

Comparison of Synthetic Routes

| Feature | Curtius Rearrangement (DPPA Method) | Phosgenation (Triphosgene Method) |

| Starting Material | (R)-Indan-1-carboxylic acid | (R)-1-Aminoindan |

| Key Reagents | DPPA, Triethylamine | Triphosgene, Triethylamine |

| Safety Profile | Safer; avoids phosgene. Acyl azides are potentially explosive but are generated and consumed in situ.[15] | High Hazard; involves in situ generation of highly toxic phosgene gas.[19] Requires stringent controls. |

| Stereochemical Integrity | Excellent; complete retention of configuration.[3][10] | Excellent; the reaction occurs at the nitrogen atom, not affecting the chiral center. |

| Typical Yields | Good to Excellent (60-85%).[12][14] | Generally higher (85-98%).[16] |

| Work-up Complexity | Simpler; fewer byproducts. | More complex; involves filtration of salts and aqueous washes. |

Purification and Characterization

Regardless of the synthetic method, the final product requires careful purification and rigorous characterization to ensure its suitability for use as a chiral derivatizing agent.

-

Purification: High-vacuum distillation (e.g., Kugelrohr) is the method of choice. It is crucial to avoid excessive heat, which can cause the isocyanate to trimerize or polymerize.[20]

-

Characterization:

-

IR Spectroscopy: A strong, characteristic absorption at ~2260 cm⁻¹ is indicative of the -N=C=O group.[16]

-

NMR Spectroscopy (¹H, ¹³C): Provides confirmation of the indanyl backbone structure.

-

Mass Spectrometry: Confirms the molecular weight (C₁₀H₉NO, MW ≈ 159.19 g/mol ).[21]

-

Polarimetry: Measurement of the specific rotation confirms the retention of the (R)-enantiomer.

-

Chiral GC/HPLC: The enantiomeric purity of the final isocyanate can be confirmed by reacting it with a chiral alcohol (e.g., (S)-1-phenylethanol) and analyzing the resulting diastereomeric carbamates on a standard achiral column.

-

Critical Safety Considerations

-

Isocyanates: Isocyanates are toxic, potent respiratory and skin sensitizers, and lachrymators.[22][23][24] All manipulations must be conducted in a certified chemical fume hood.[24] Appropriate personal protective equipment (PPE), including nitrile or butyl rubber gloves, safety goggles, and a lab coat, is mandatory.[22][23][25]

-

Diphenylphosphoryl Azide (DPPA): DPPA is toxic and should be handled with care. While more stable than many other azides, it should not be heated rapidly or subjected to shock.[15]

-

Triphosgene: Triphosgene is a corrosive solid that releases toxic phosgene gas upon contact with moisture, nucleophiles, or heat. It must be handled with extreme caution under anhydrous conditions in a high-performance fume hood.[19] An emergency plan and appropriate neutralizing agents (e.g., aqueous ammonia) should be readily available.

Conclusion

The synthesis of this compound can be reliably achieved through two primary methods. The Curtius rearrangement, particularly using DPPA, offers a significantly safer, phosgene-free alternative that is well-suited for most academic and research laboratories. The phosgenation route using triphosgene, while more hazardous, can provide higher yields and may be preferable for larger-scale synthesis where appropriate engineering controls are in place. In both cases, strict adherence to safety protocols, careful execution of the experimental procedure, and thorough analytical characterization are essential to obtain a high-purity product with preserved chiral integrity, ready for its critical role in the field of stereochemical analysis.

References

-

Title: Synthesis of Isocyanates from Carboxylic Acids Using Diphenylphosphoryl Azide and 1,8-bis(Dimethylamino) naphthalene Source: Taylor & Francis Online URL: [Link]

-

Title: Synthesis of Isocyanates from Carboxylic Acids Using Diphenylphosphoryl Azide and 1,8-bis(Dimethylamino) naphthalene Source: Semantic Scholar URL: [Link]

-

Title: The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry Source: PMC - NIH URL: [Link]

-

Title: The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses Source: NIH URL: [Link]

-

Title: Curtius rearrangement Source: Wikipedia URL: [Link]

-

Title: Curtius Rearrangement Source: Chemistry Steps URL: [Link]

-

Title: 5 Ways to Protect Yourself From Isocyanate Exposure Source: Lakeland Industries URL: [Link]

-

Title: Pent-4-en-1-yl Isocyanate and 4-Ethynylanisole: Preparation and Use of Taddol-pyrrolidine Phosphoramidite Source: Organic Syntheses URL: [Link]

-

Title: Safe Use of Di-Isocyanates Source: Health and Safety Authority URL: [Link]

-

Title: Polymerization reaction with diphenylphosphoryl azide. Preparation of polyamides, polyureas and polyurethanes Source: ResearchGate URL: [Link]

-

Title: GUIDE TO HANDLING ISOCYANATES Source: Safe Work Australia URL: [Link]

-

Title: Isocyanates: Working Safely Source: California Department of Public Health URL: [Link]

-

Title: Aliphatic Isocyanate Monomers - Health and Safety Information Source: Covestro Solution Center URL: [Link]

-

Title: Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates Source: Indian Journal of Heterocyclic Chemistry URL: [Link]

-

Title: How To Get Isocyanate? Source: PMC - PubMed Central - NIH URL: [Link]

- Title: Purification of organic isocyanates Source: Google Patents URL

-

Title: Chiral derivatizing agent Source: Wikipedia URL: [Link]

-

Title: this compound (C10H9NO) Source: PubChemLite URL: [Link]

- Title: Preparation of isocyanates Source: Google Patents URL

-

Title: How to carry out synthesis of aromatic isocyanates using aromatic amine and triphosgene? Source: ResearchGate URL: [Link]

-

Title: One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction Source: Beilstein Journals URL: [Link]

-

Title: Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry Source: PMC - NIH URL: [Link]

- Title: Process for the synthesis of isocyanates and of isocyanate derivatives Source: Google Patents URL

-

Title: Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide Source: Semantic Scholar URL: [Link]

-

Title: SYNTHESIS OF AMINO ACID ESTER ISOCYANATES: METHYL (S)-2-ISOCYANATO-3-PHENYLPROPANOATE Source: Organic Syntheses URL: [Link]

-

Title: Calix[14]resorcarenes, Cyclodextrins, and Crown Ethers as Chiral NMR Discriminating Agents Source: Bates College URL: [Link]

-

Title: Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide Source: PMC - PubMed Central URL: [Link]

- Title: Preparation of n-aryl amines from isocyanates Source: Google Patents URL

- Title: Process for the preparation of isocyanates Source: Google Patents URL

-

Title: A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine Source: PubMed URL: [Link]

Sources

- 1. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 2. bates.edu [bates.edu]

- 3. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 6. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US3641094A - Preparation of isocyanates - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. US2847440A - Process for the preparation of isocyanates - Google Patents [patents.google.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 12. tandfonline.com [tandfonline.com]

- 13. The performance of diphenylphosphoryl azide_Chemicalbook [chemicalbook.com]

- 14. semanticscholar.org [semanticscholar.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. asianpubs.org [asianpubs.org]

- 18. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]

- 19. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]

- 20. US4065362A - Purification of organic isocyanates - Google Patents [patents.google.com]

- 21. PubChemLite - this compound (C10H9NO) [pubchemlite.lcsb.uni.lu]

- 22. lakeland.com [lakeland.com]

- 23. new.calderdale.gov.uk [new.calderdale.gov.uk]

- 24. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 25. solutions.covestro.com [solutions.covestro.com]

Spectroscopic Characterization of (R)-(-)-1-Indanyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of (R)-(-)-1-Indanyl Isocyanate

The indane scaffold is a privileged structural motif found in numerous biologically active compounds. The chiral center at the 1-position of the indane ring in this compound offers the potential for stereospecific interactions with biological targets, a critical aspect in modern drug design. The isocyanate group is a highly reactive functional group that readily participates in addition reactions with nucleophiles such as alcohols, amines, and thiols, forming stable carbamate, urea, and thiocarbamate linkages, respectively. This reactivity makes this compound a valuable reagent for the derivatization of drug candidates and the synthesis of novel chemical entities.

Accurate spectroscopic characterization is the cornerstone of chemical synthesis and analysis. It allows for the unambiguous identification of a compound, confirmation of its purity, and elucidation of its structure. This guide is designed to equip researchers with the foundational knowledge of the key spectroscopic features of this compound, enabling them to confidently utilize this reagent in their research endeavors.

Molecular Structure and Key Functional Groups

A clear understanding of the molecular structure is essential for interpreting its spectroscopic data.

Figure 1. 2D structure of this compound.

The key structural features that will dominate the spectroscopic data are:

-

Aromatic Ring: The benzene ring of the indane moiety will give rise to characteristic signals in both NMR and IR spectra.

-

Aliphatic Ring: The five-membered aliphatic ring will show signals corresponding to methylene (CH₂) and a methine (CH) proton.

-

Chiral Center: The stereogenic center at C1 influences the magnetic environment of nearby protons.

-

Isocyanate Group (-N=C=O): This functional group has a very distinct and strong absorption in the IR spectrum and a characteristic chemical shift in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and its environment.

Experimental Protocol (Typical):

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution in a suitable solvent (e.g., chloroform, dichloromethane) can be prepared, and the spectrum recorded in a liquid cell.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or solvent) is recorded and subtracted from the sample spectrum.

Predicted IR Spectrum Analysis:

The IR spectrum of this compound is expected to be dominated by the very strong and sharp absorption of the isocyanate group.[1][2]

| Frequency Range (cm⁻¹) | Vibration | Expected Intensity | Notes |

| ~3100-3000 | Aromatic C-H stretch | Medium to Weak | Characteristic of the benzene ring. |

| ~2960-2850 | Aliphatic C-H stretch | Medium | From the CH and CH₂ groups of the indane ring. |

| ~2270-2240 | -N=C=O asymmetric stretch | Very Strong, Sharp | This is the most characteristic peak for an isocyanate and is a key diagnostic feature. [1][2] |

| ~1600, ~1470 | Aromatic C=C stretch | Medium to Weak | Two or three bands are expected for the benzene ring. |

| ~1450 | CH₂ bend (scissoring) | Medium | From the aliphatic portion of the indane ring. |

| ~750-700 | Aromatic C-H out-of-plane bend | Strong | The substitution pattern on the benzene ring will influence the exact position. |

Causality in Experimental Choices: The choice of sample preparation method depends on the physical state of the sample and the desired information. For a quick identification, a neat thin film is sufficient. For quantitative analysis, a solution in a non-interfering solvent is preferred. The use of an FTIR spectrometer provides high sensitivity and resolution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at a specific frequency. The chemical environment of the nucleus influences this frequency, providing detailed information about the molecular structure.

¹H NMR Spectroscopy

Experimental Protocol (Typical):

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, typically tetramethylsilane (TMS), is added.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

-

Data Acquisition: The ¹H NMR spectrum is acquired. Key parameters to consider are the number of scans, relaxation delay, and pulse width.

Predicted ¹H NMR Spectrum Analysis (in CDCl₃):

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~7.2-7.5 | Multiplet | 4H | Aromatic protons (Ar-H) | The exact splitting pattern will depend on the specific chemical shifts of the four aromatic protons. |

| ~5.1-5.3 | Triplet or Doublet of Doublets | 1H | H1 (methine proton) | This proton is at a chiral center and adjacent to the isocyanate group and the aromatic ring, leading to a downfield shift. The multiplicity will depend on the coupling with the H2 protons. |

| ~2.8-3.1 | Multiplet | 2H | H3 protons (methylene) | These protons are adjacent to the aromatic ring. |

| ~2.0-2.3 | Multiplet | 2H | H2 protons (methylene) | These protons are adjacent to the chiral center and will likely show complex splitting (diastereotopic protons). |

Expertise & Experience Insight: The protons on the C2 methylene group are diastereotopic due to the adjacent chiral center at C1. This means they are in different chemical environments and are expected to have different chemical shifts and will couple to each other, resulting in a more complex splitting pattern than a simple triplet. High-resolution NMR would be beneficial to resolve these couplings.

¹³C NMR Spectroscopy

Experimental Protocol (Typical): The experimental setup is similar to ¹H NMR, but the spectrometer is tuned to the ¹³C frequency. Proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Predicted ¹³C NMR Spectrum Analysis (in CDCl₃):

The ¹³C NMR spectrum provides information on the number of different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~140-145 | Quaternary aromatic carbons | Two signals are expected for the carbons at the fusion of the two rings. |

| ~125-130 | Aromatic CH carbons | Four signals are expected for the aromatic methine carbons. |

| ~122-128 | -N=C=O | The isocyanate carbon is a quaternary carbon and will appear in this region. [3] |

| ~55-60 | C1 (methine carbon) | This carbon is attached to the nitrogen of the isocyanate group, causing a downfield shift. |

| ~30-35 | C3 (methylene carbon) | Aliphatic methylene carbon adjacent to the aromatic ring. |

| ~25-30 | C2 (methylene carbon) | Aliphatic methylene carbon. |

Trustworthiness through Self-Validation: The number of signals in both the ¹H and ¹³C NMR spectra should correspond to the number of chemically non-equivalent protons and carbons in the molecule, respectively. The integration in the ¹H NMR spectrum should correspond to the relative number of protons for each signal. These internal checks help validate the spectral interpretation.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. The molecule is first ionized, and the resulting molecular ion and its fragment ions are detected. The fragmentation pattern provides valuable information about the molecular structure.

Experimental Protocol (Typical):

-

Sample Introduction: The sample can be introduced directly into the ion source or via a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrum Analysis:

The molecular formula of this compound is C₁₀H₉NO, with a monoisotopic mass of approximately 159.07 g/mol .

| m/z | Ion | Notes |

| 159 | [M]⁺ | The molecular ion peak is expected to be prominent in the mass spectrum of this aromatic isocyanate. [4] |

| 130 | [M - NCO]⁺ or [M - C₂H₅]⁺ | Loss of the isocyanate group or an ethyl radical from the indane ring after rearrangement. |

| 115 | [C₉H₇]⁺ | A common fragment for indane derivatives, corresponding to the indene cation. |

| 103 | [C₈H₇]⁺ | Further fragmentation of the indane ring. |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment from the benzene ring. |

Authoritative Grounding: The fragmentation of aromatic isocyanates often shows a strong molecular ion peak.[4] The fragmentation of the indanyl moiety will likely proceed through pathways that lead to stable aromatic cations.

Figure 2. General workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic analysis of this compound. The key diagnostic features are the intense isocyanate stretch in the IR spectrum at approximately 2250 cm⁻¹, the distinct aromatic and aliphatic proton signals in the ¹H NMR spectrum, the characteristic chemical shift of the isocyanate carbon in the ¹³C NMR spectrum, and a prominent molecular ion peak at m/z 159 in the mass spectrum. By understanding these expected spectroscopic signatures, researchers can effectively identify, characterize, and utilize this important chiral building block in their synthetic endeavors. It is important to reiterate that the data presented herein is based on established principles and analysis of analogous structures, and experimental verification is recommended for definitive characterization.

References

-

Liu, D., et al. (2008). Theory analysis of mass spectra of long-chain isocyanates. Rapid Communications in Mass Spectrometry, 22(13), 2037-2042. Available at: [Link]

-

Barrow, C. S. (2007). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. Journal of Environmental Monitoring, 9(12), 1344-1351. Available at: [Link]

-

Schmith, B. (2023). Infrared Spectroscopy of Polymers XIII: Polyurethanes. Spectroscopy. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

Reich, H. J. (n.d.). ¹³C NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Introduction: The Imperative of Chirality in Modern Science

An In-Depth Technical Guide to the Chiral Derivatizing Agent: (R)-(-)-1-Indanyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, molecular synthesis, and analytical chemistry, the concept of chirality is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to separate, quantify, and assign the absolute configuration of these enantiomers is not merely an academic exercise but a critical requirement for safety and efficacy.

While direct separation methods using chiral stationary phases in High-Performance Liquid Chromatography (HPLC) have become widespread, indirect methods involving Chiral Derivatizing Agents (CDAs) remain a powerful and indispensable tool in the analytical chemist's arsenal. A CDA is an enantiomerically pure reagent that reacts with a racemic analyte to form a pair of diastereomers.[1][2] Unlike enantiomers, which have identical physical properties, diastereomers possess distinct characteristics, allowing for their separation and quantification using standard achiral analytical techniques like HPLC or characterization by Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

This guide provides a comprehensive technical overview of this compound, a highly effective CDA for the resolution of chiral primary and secondary amines, as well as alcohols. We will explore its mechanism of action, provide field-proven experimental protocols, and discuss the analytical methodologies for the successful separation and analysis of the resulting diastereomers.

Core Principles of this compound

This compound is a chiral resolving agent valued for its rigid, bicyclic indane framework. This structural rigidity is a key attribute, as it imparts a well-defined conformational preference to the resulting diastereomeric derivatives, which often enhances the resolution between them during chromatographic separation.

Mechanism of Action: Diastereomer Formation

The efficacy of this compound lies in the highly reactive isocyanate functional group (-N=C=O). This group undergoes a rapid and quantitative nucleophilic addition reaction with primary and secondary amines to form stable urea derivatives, and with alcohols to form stable carbamate (urethane) derivatives.[3][4][5][6]

The reaction proceeds as follows:

-

A lone pair of electrons from the nitrogen atom (in an amine) or the oxygen atom (in an alcohol) attacks the electrophilic carbon atom of the isocyanate group.

-

This is followed by a proton transfer to the isocyanate nitrogen, resulting in the formation of a new covalent bond and the creation of a diastereomeric derivative.

Since the CDA is enantiomerically pure (R-configuration), reacting it with a racemic analyte (containing both R and S enantiomers) will produce a mixture of two diastereomers: (R,R) and (R,S). These diastereomers can now be separated and quantified.

Sources

- 1. Chiral_derivitizing_agent [chemeurope.com]

- 2. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 3. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 4. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. quantchem.kuleuven.be [quantchem.kuleuven.be]

An In-Depth Technical Guide to the Mechanism of Action of Indanyl Isocyanate

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Indanyl isocyanate, a molecule combining the rigid indane scaffold with a highly reactive isocyanate group, presents a compelling case for investigation as a covalent modulator of biological systems. While specific literature on the mechanism of action of indanyl isocyanate is nascent, its chemical structure allows for a robust, hypothesis-driven exploration of its potential as a targeted covalent inhibitor. This guide synthesizes the established principles of isocyanate chemistry with modern drug discovery methodologies to propose a detailed mechanism of action for indanyl isocyanate and outlines a comprehensive experimental framework for its validation. We will delve into the electrophilic nature of the isocyanate moiety, its probable reactions with biological nucleophiles, and the advanced analytical techniques required to identify its cellular targets and elucidate its functional consequences.

Introduction: The Chemical Rationale for a Covalent Mechanism

The indane nucleus is a privileged scaffold in medicinal chemistry, found in drugs such as the acetylcholinesterase inhibitor donepezil and the antiviral indinavir, lending it favorable pharmacokinetic properties.[1][2] The true pharmacological potential of indanyl isocyanate, however, lies in the appended isocyanate group (-N=C=O). This functional group is a potent electrophile, rendering the molecule highly reactive towards a variety of biological nucleophiles.[3][4]

The central hypothesis of this guide is that indanyl isocyanate acts as a covalent modifier, forming stable bonds with nucleophilic residues on target proteins, thereby irreversibly modulating their function. This mechanism is distinct from non-covalent interactions and offers the potential for high potency and prolonged duration of action.

The reactivity of the isocyanate group is dictated by the electrophilicity of its central carbon atom. This carbon is susceptible to nucleophilic attack from a range of functional groups present in biological macromolecules.[3]

The Indane Scaffold: A Vehicle for Targeted Delivery

The indane moiety likely serves to orient the reactive isocyanate group within the binding pockets of target proteins, contributing to selectivity and affinity. The lipophilic nature of the indane structure may facilitate cell permeability and influence the compound's distribution within the cellular environment. The biological activities of other indane derivatives, which include anticancer, anti-inflammatory, and neuroprotective effects, may provide clues as to the potential therapeutic areas for indanyl isocyanate.[1][5][6][7]

Proposed Mechanism of Action: Covalent Adduct Formation

The primary mechanism of action of indanyl isocyanate is proposed to be the formation of covalent adducts with biological macromolecules, predominantly proteins. The isocyanate group can also react with other nucleophiles, including DNA, which may contribute to its toxicological profile.[8][9][10][11]

Reaction with Protein Nucleophiles

The most likely targets of indanyl isocyanate are nucleophilic amino acid residues on proteins. The reaction proceeds via a nucleophilic addition to the carbonyl carbon of the isocyanate, forming a carbamoyl derivative. The primary reactions include:

-

Reaction with Amines: The free amine groups of lysine residues and the N-terminal amine of proteins are highly reactive with isocyanates, forming stable urea derivatives.[12][13][14]

-

Reaction with Thiols: The sulfhydryl group of cysteine residues can react with isocyanates to form a thiocarbamate linkage. This reaction can be reversible.[15]

-

Reaction with Hydroxyls: The hydroxyl groups of serine, threonine, and tyrosine residues can react to form carbamate esters (urethanes).[12][15]

The formation of these covalent adducts can lead to a variety of functional consequences, including:

-

Enzyme Inhibition: If the modified residue is in the active site of an enzyme, the covalent modification can lead to irreversible inhibition.

-

Disruption of Protein-Protein Interactions: Modification of residues at a protein-protein interaction interface can disrupt signaling pathways.

-

Alteration of Protein Conformation: The addition of the indanyl isocyanate moiety can induce conformational changes that affect protein function.

-

Haptenization and Immune Response: Covalent modification of proteins can create neoantigens, which may be recognized by the immune system, leading to sensitization and allergic reactions, a known effect of isocyanates.[16][17]

Below is a diagram illustrating the proposed covalent modification of a target protein by indanyl isocyanate.

Caption: Proposed covalent modification of a target protein by indanyl isocyanate.

Potential for DNA Adduct Formation

Isocyanates have been shown to react with the exocyclic amino groups of DNA bases, such as deoxyadenosine and deoxycytidine, to form carbamoylated DNA adducts.[8][9][10] This interaction has the potential to be genotoxic and is an important consideration in the toxicological assessment of indanyl isocyanate.

Experimental Workflows for Mechanism of Action Elucidation

A multi-pronged experimental approach is required to validate the proposed mechanism of action and identify the specific molecular targets of indanyl isocyanate.

Workflow for Target Identification and Validation

The following workflow outlines the key steps to identify the protein targets of indanyl isocyanate.

Caption: Experimental workflow for target identification and validation.

Detailed Experimental Protocols

Objective: To identify the protein targets of indanyl isocyanate in a complex proteome.

Methodology:

-

Probe Synthesis: Synthesize an alkyne- or azide-functionalized analog of indanyl isocyanate to serve as a chemical probe.

-

Cell Lysate Labeling: Incubate the probe with a cell lysate or live cells to allow for covalent modification of target proteins.

-

Click Chemistry: Ligate a reporter tag (e.g., biotin or a fluorophore) to the probe-labeled proteins via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

-

Enrichment and Identification:

-

Data Analysis: Utilize proteomics software to search the MS/MS data against a protein database to identify the modified peptides and pinpoint the exact amino acid residue that was targeted.[21]

Objective: To determine the stoichiometry of indanyl isocyanate binding to a purified target protein.

Methodology:

-

Incubation: Incubate the purified target protein with varying molar excesses of indanyl isocyanate.

-

LC-MS Analysis: Analyze the reaction mixture using liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Deconvolution: Deconvolute the resulting mass spectra to determine the mass of the intact protein.

-

Analysis: A mass shift corresponding to the molecular weight of indanyl isocyanate (159.18 g/mol ) will indicate covalent modification. The presence of multiple adducts can also be determined.[22][23]

Objective: To characterize the kinetics of enzyme inhibition by indanyl isocyanate for a validated enzyme target.

Methodology:

-

IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of indanyl isocyanate against the target enzyme using a standard activity assay.

-

Time-Dependent Inhibition: Pre-incubate the enzyme with indanyl isocyanate for varying amounts of time before initiating the reaction to assess time-dependent inhibition, a hallmark of covalent inhibitors.

-

Determination of kinact and KI: Measure the rate of enzyme inactivation at different concentrations of indanyl isocyanate to determine the maximal rate of inactivation (kinact) and the inhibitor concentration at half-maximal inactivation rate (KI).[24][25]

-

Jump Dilution Assay: To assess the reversibility of inhibition, incubate the enzyme with a high concentration of indanyl isocyanate, then rapidly dilute the mixture to a concentration below the IC50. Monitor the recovery of enzyme activity over time. A lack of recovery indicates irreversible inhibition.[26]

Data Presentation and Interpretation

Table 1: Hypothetical Mass Spectrometry Data for Target Identification

| Peptide Sequence | Precursor m/z (unmodified) | Precursor m/z (modified) | Mass Shift (Da) | Modified Residue |

| GSYK VLGK | 850.45 | 929.99 | 159.18 | Lys-5 |

| VATTC QAR | 892.42 | 971.96 | 159.18 | Cys-4 |

This table illustrates the expected output from an LC-MS/MS experiment, showing a mass shift of 159.18 Da on peptides containing a reactive lysine or cysteine residue.

Table 2: Hypothetical Kinetic Parameters for Enzyme Inhibition

| Parameter | Value | Interpretation |

| IC50 | 1.2 µM | Potency of inhibition. |

| kinact | 0.1 min-1 | Maximal rate of enzyme inactivation. |

| KI | 5 µM | Inhibitor concentration at half-maximal inactivation rate. |

| kinact/KI | 20,000 M-1s-1 | Second-order rate constant, a measure of covalent efficiency. |

Conclusion and Future Directions

This guide provides a comprehensive framework for elucidating the mechanism of action of indanyl isocyanate. The central hypothesis is that it functions as a covalent modifier of protein function. The outlined experimental workflows, leveraging advanced techniques in chemical proteomics and enzyme kinetics, will enable the identification of its molecular targets and the characterization of its inhibitory properties. Understanding the precise mechanism of action is a critical step in the development of indanyl isocyanate as a potential therapeutic agent or a valuable chemical probe for biological research. Future studies should focus on validating the identified targets in cellular and in vivo models to establish a clear link between the molecular mechanism and the physiological or pathophysiological effects of indanyl isocyanate.

References

-

Barreiro, E., & Bolzani, V. S. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Chemical Research in Toxicology, 32(5), 755–771. [Link]

-

Diehl, H., et al. (2001). Detection of Covalent Adducts to Cytochrome P450 3A4 Using Liquid Chromatography Mass Spectrometry. Chemical Research in Toxicology, 14(10), 1345–1351. [Link]

-

Fernández-d'Arlas, B., et al. (2018). Diagram of possible reactions of isocyanates: (a) reaction with production of the urea linkage. ResearchGate. [Link]

-

van Welie, R. T., et al. (1992). Reactions of 4 methylphenyl isocyanate with amino acids. Journal of Toxicology and Environmental Health, 37(1), 85-101. [Link]

-

Wikipedia contributors. (2024). Methyl isocyanate. Wikipedia, The Free Encyclopedia. [Link]

-

Willems, L. I., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. [Link]

-

van Welie, R. T., et al. (1992). Reactions of 4 methylphenyl isocyanate with amino acids. PubMed. [Link]

-

Cohen, M. S., et al. (2015). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. Journal of the American Society for Mass Spectrometry, 26(12), 2053–2061. [Link]

-

Brown, W. E., et al. (1987). Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates. Environmental Health Perspectives, 72, 59–64. [Link]

-

de Vries, M. P., et al. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 26(16), 4987. [Link]

-

Domainex. (n.d.). Reversible Covalent Inhibitor Binding Assay. Domainex. [Link]

-

Tse, C. S., & Pesce, A. J. (1979). Chemical Characterization of Isocyanate-Protein Conjugates. Toxicology and Applied Pharmacology, 51(1), 39-46. [Link]

-

Pérez-Andrés, G., et al. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Metabolites, 9(8), 156. [Link]

-

Sabbioni, G., et al. (2001). Synthesis of adducts with amino acids as potential dosimeters for the biomonitoring of humans exposed to toluenediisocyanate. Chemical Research in Toxicology, 14(7), 843-851. [Link]

-

Patsnap. (2025). The Role of Isocyanates in Modern Pharmaceuticals. Patsnap Eureka. [Link]

-

Beyerbach, A., et al. (2006). Biomarkers for isocyanate exposure: Synthesis of isocyanate DNA adducts. Chemical Research in Toxicology, 19(12), 1611-1618. [Link]

-

Beyerbach, A., et al. (2006). Biomarkers for Isocyanate Exposure: Synthesis of Isocyanate DNA Adducts. Chemical Research in Toxicology, 19(12), 1611–1618. [Link]

-

BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent. [Link]

-

El-Ghozlani, M., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances, 14, 17871-17901. [Link]

-

Domainex. (n.d.). Covalent inhibitor drug discovery. Domainex. [Link]

-

de Vries, M. P., et al. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 26(16), 4987. [Link]

-

Patil, S. A., et al. (2017). Recent Developments in Biological Activities of Indanones. European Journal of Medicinal Chemistry, 138, 1035-1048. [Link]

-

Eburon Organics. (n.d.). Indane Derivatives. Eburon Organics. [Link]

-

Szychowski, K. A., & Gmiński, J. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 2146–2167. [Link]

-

Reddy, T. S., et al. (2018). Examples of biologically active indane derivatives. ResearchGate. [Link]

-

Nishizawa, S., et al. (2013). Conformational changes of the phenyl and naphthyl isocyanate-DNA adducts during DNA replication and by minor groove binding molecules. Nucleic Acids Research, 41(13), 6683–6693. [Link]

-

Mishra, N., et al. (2008). Isocyanates Induces DNA Damage, Apoptosis, Oxidative Stress, and Inflammation in Cultured Human Lymphocytes. Journal of Biochemical and Molecular Toxicology, 22(6), 429-440. [Link]

-

Terstiege, I., & C. M. Crews. (2003). Target identification and mechanism of action in chemical biology and drug discovery. Journal of the American Chemical Society, 125(48), 14882-14883. [Link]

-

Binda, C., et al. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(13), 7308–7379. [Link]

-

Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]

-

Wang, Y., et al. (2020). Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Pharmacology, 11, 121. [Link]

-

Creative Biolabs. (n.d.). Natural Bioactive Compound Target Identification. Creative Biolabs. [Link]

-

Olson, K. R. (Ed.). (2018). ISOCYANATES. In Poisoning & Drug Overdose (7th ed.). McGraw Hill. [Link]

-

Nomura, D. K., & Maimone, T. J. (2018). Target Identification of Bioactive Covalently Acting Natural Products. In Chemical Glycobiology (pp. 1-18). Springer, Cham. [Link]

-

Olson, K. R. (Ed.). (2022). ISOCYANATES. In Poisoning & Drug Overdose (8th ed.). McGraw Hill. [Link]

-

Nakashima, K., et al. (2006). Review of the occupational exposure to isocyanates: Mechanisms of action. Environmental Health and Preventive Medicine, 11(5), 268–273. [Link]

-

Bello, D., et al. (2017). Isocyanates and human health: Multi-stakeholder information needs and research priorities. Journal of Occupational and Environmental Hygiene, 14(1), D1-D16. [Link]

-

U.S. Environmental Protection Agency. (2011). Isocyanates Profile: Autorefinishing Industry. [Link]

-

Baur, X. (2013). Environmental Isocyanate-Induced Asthma: Morphologic and Pathogenetic Aspects of an Increasing Occupational Disease. International Journal of Environmental Research and Public Health, 10(11), 5697–5711. [Link]

-

Cocker, J. (2011). Biological monitoring for isocyanates. The Annals of Occupational Hygiene, 55(2), 127–131. [Link]

-

Baur, X. (2013). Predicted mechanism for the effects of isocyanate in the development of isocyanate induced asthma. ResearchGate. [Link]

-

Flexible Packaging Europe. (2018). FPE Guideline on Use of Isocyanate-based Polyurethane Adhesives in Packaging Laminates. [Link]

-

Hosseini, S. M., et al. (2022). Simulation and Experimental Study on the Incompatibility Issue between ADN and Isocyanate. ResearchGate. [Link]

-

Health and Safety Executive. (2025). Air sampling, GAL, and a New Isocyanate Exposure Research Project. YouTube. [Link]

-

Driffield, M., et al. (2007). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. Food Additives & Contaminants, 24(10), 1146-1154. [Link]

Sources

- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indane Derivatives | Eburon [eburon-organics.com]

- 3. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 4. epa.gov [epa.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. Biomarkers for isocyanate exposure: Synthesis of isocyanate DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Isocyanates induces DNA damage, apoptosis, oxidative stress, and inflammation in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Reactions of 4 methylphenyl isocyanate with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 17. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 18. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications [frontiersin.org]

- 22. mdpi.com [mdpi.com]

- 23. Reversible Covalent Inhibitor Binding Assay | Domainex [domainex.co.uk]

- 24. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Covalent inhibitor drug discovery | Domainex [domainex.co.uk]

- 26. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of (R)-(-)-1-Indanyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Duality of Reactivity and Hazard

(R)-(-)-1-Indanyl isocyanate is a chiral molecule of significant interest in synthetic organic chemistry and drug development. Its isocyanate functional group (-N=C=O) makes it a highly valuable reagent for the introduction of the indanyl moiety, often employed to create chiral derivatives of amines, alcohols, and other nucleophilic compounds. This reactivity, however, is the very source of its potential hazards. Isocyanates as a class are recognized for their toxicity, particularly as respiratory and skin sensitizers.[1][2] This guide provides a detailed framework for the safe handling, storage, and disposal of this compound, grounded in the principles of proactive risk mitigation and a deep understanding of its chemical nature.

I. Hazard Identification and Risk Assessment: A Proactive Stance

Key Hazards:

-

Respiratory Sensitization: Inhalation of isocyanate vapors or aerosols can lead to allergic sensitization of the respiratory tract.[1] Initial exposures may cause irritation of the nose, throat, and lungs, with symptoms like coughing, wheezing, and shortness of breath.[2] Subsequent exposure, even at very low concentrations, can trigger a severe asthmatic reaction in sensitized individuals.[1]

-

Skin Sensitization and Irritation: Direct contact with the skin can cause irritation, redness, and the development of allergic contact dermatitis.[1] Prolonged or repeated exposure increases the risk of skin sensitization.

-

Eye Irritation: Contact with the eyes can cause serious irritation.[3]

-

Harmful if Inhaled or Swallowed: Like many isocyanates, it is expected to be harmful if inhaled or ingested.[3]

-

Reactivity with Water: Isocyanates react with water to form unstable carbamic acids which then decompose to form an amine and carbon dioxide gas. This reaction can be vigorous and in a sealed container, the pressure buildup from CO2 evolution can lead to container rupture.[4]

Risk Assessment Workflow

A mandatory risk assessment should precede any experiment involving this compound. This process should be documented and reviewed by all personnel involved.

Caption: Risk assessment workflow for handling this compound.

II. Chemical and Physical Properties: The Foundation of Safe Handling

Understanding the physical and chemical properties of this compound is fundamental to its safe manipulation.

| Property | Value | Source |

| CAS Number | 745783-80-6 | [5][6] |

| Molecular Formula | C₁₀H₉NO | [5] |

| Molecular Weight | 159.18 g/mol | [5] |

| Appearance | Likely a liquid at room temperature | Inferred from similar isocyanates |

| Moisture Sensitivity | Yes | [6] |

| Reactivity | Reacts with water, alcohols, amines, and other nucleophiles. | [4] |

III. Engineering and Administrative Controls: The First Lines of Defense

Personal protective equipment is the last line of defense. The primary focus should always be on robust engineering and administrative controls to minimize exposure.

-

Engineering Controls: All handling of this compound must be conducted in a certified chemical fume hood with sufficient ventilation.[7] The face velocity of the fume hood should be regularly monitored to ensure it meets institutional safety standards.

-

Administrative Controls:

-

Standard Operating Procedures (SOPs): Detailed SOPs for all experimental procedures involving this reagent are mandatory. These should include step-by-step instructions for handling, storage, and waste disposal.

-

Training: All personnel must receive documented training on the hazards of isocyanates and the specific procedures for handling this compound before being permitted to work with the compound.[8]

-

Restricted Access: The area where this compound is used and stored should be clearly marked with appropriate hazard warnings, and access should be restricted to authorized personnel.

-

IV. Personal Protective Equipment (PPE): Your Final Safeguard

The correct selection and use of PPE are critical when working with this compound.

-

Hand Protection: Use chemically resistant gloves, such as nitrile or butyl rubber. Double gloving is recommended. If any isocyanate comes into contact with the outer glove, both pairs should be removed and replaced immediately.[7]

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[3]

-

Skin and Body Protection: A lab coat should be worn at all times. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron or coveralls should be used.

-

Respiratory Protection: In most cases, working within a properly functioning chemical fume hood will provide adequate respiratory protection. However, for situations where the concentration of isocyanate vapors may exceed exposure limits, or in the event of a spill, a respirator with an organic vapor cartridge may be necessary. A comprehensive respiratory protection program, including fit testing, is essential if respirators are required.

V. Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is non-negotiable.

Handling:

-

Preparation: Before starting work, ensure the fume hood is clean and uncluttered.[7] Assemble all necessary equipment and reagents.

-

Dispensing: Use a syringe or cannula for liquid transfers to minimize the risk of spills and exposure.

-

Heating: If heating is required, it must be done with extreme caution in a well-ventilated area, as this will increase the vapor pressure of the isocyanate.[7]

-

Post-Handling: After use, decontaminate any equipment that has come into contact with the isocyanate. Rinse glassware first with a solvent like acetone, followed by a solution of methanol with a small amount of aqueous ammonia to quench any residual isocyanate.[7]

Storage:

-

Store this compound in a tightly sealed, properly labeled container.

-

The storage area should be a cool, dry, and well-ventilated location, away from heat and direct sunlight.[9]